molecular formula C7H10F6O B8592467 4-Heptanol, 1,1,1,7,7,7-hexafluoro-

4-Heptanol, 1,1,1,7,7,7-hexafluoro-

Cat. No. B8592467
M. Wt: 224.14 g/mol
InChI Key: GNAZHPIBRVVJQW-UHFFFAOYSA-N
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Patent
US08389547B2

Procedure details

3-Bromo-1,1,1-trifluoropropane (31 g, 0.175 mol) was dissolved in THF (175 mL). Mg (4.2 g, 0.175 mol) was placed in a 1 L, 3-necked round-bottom flask equipped with a condenser, nitrogen inlet and thermometer. The bromide solution (10 mL) was added to cover the magnesium and upon stirring a mild exotherm commenced. The temperature was kept <40° C. by immersing the flask in a bowl of water. The bromide was added slowly to maintain this mild exothermic reaction. When the exotherm had subsided the mixture was cooled in ice-water and methyl formate (7 mL, 0.11 mol) in THF (175 mL) was added. The mixture was stirred for 30 min and then quenched with NH4Cl (aq.soln. 100 mL). The mixture was extracted with ethyl acetate. The organic extracts were washed with brine, dried (MgSO4) and evaporated.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Mg
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
7 mL
Type
reactant
Reaction Step Seven
Name
Quantity
175 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].[Br-].[Mg].C([O:12][CH3:13])=O>C1COCC1.O>[F:5][C:4]([F:7])([F:6])[CH2:3][CH2:2][CH:13]([OH:12])[CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
BrCCC(F)(F)F
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Mg
Quantity
4.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[Br-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Seven
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)OC
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
upon stirring a mild
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, nitrogen inlet
CUSTOM
Type
CUSTOM
Details
was kept <40° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
this mild exothermic reaction
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl (aq.soln. 100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
FC(CCC(CCC(F)(F)F)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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